molecular formula C8H5ClF4O B13433382 4-Fluoro-3-(trifluoromethoxy)benzyl chloride

4-Fluoro-3-(trifluoromethoxy)benzyl chloride

Cat. No.: B13433382
M. Wt: 228.57 g/mol
InChI Key: LYIMZQOOJBZTSQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5ClF4O. This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a benzyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl chloride typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzyl alcohol with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

4-Fluoro-3-(trifluoromethoxy)benzyl alcohol+Thionyl chloride4-Fluoro-3-(trifluoromethoxy)benzyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Fluoro-3-(trifluoromethoxy)benzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol+Thionyl chloride→4-Fluoro-3-(trifluoromethoxy)benzyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation reactions: The benzyl chloride moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction reactions: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)benzyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: Similar structure but lacks the trifluoromethoxy group.

    4-(Trifluoromethoxy)benzyl chloride: Similar structure but lacks the fluorine atom on the benzene ring.

    4-Fluoro-3-(trifluoromethyl)benzyl chloride: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-Fluoro-3-(trifluoromethoxy)benzyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various scientific applications.

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

4-(chloromethyl)-1-fluoro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2

InChI Key

LYIMZQOOJBZTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)OC(F)(F)F)F

Origin of Product

United States

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